4-Bromophthalaldehyde
Overview
Description
4-Bromophthalaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various polymers and organic molecules. It is characterized by the presence of a bromine atom attached to the benzene ring of phthalaldehyde, which makes it a useful building block in organic synthesis due to its reactivity.
Synthesis Analysis
The synthesis of derivatives of 4-bromophthalaldehyde involves condensation reactions with aromatic aminophenols to produce Schiff base monomers, which are then converted to polyphenol derivatives through oxidative polycondensation reactions in an aqueous alkaline medium . Another synthesis route involves the condensation of 4-bromobenzoic hydrazide with 2,4-dihydroxy benzaldehyde to produce a novel hydrazone Schiff base compound . Additionally, 4-bromophthalaldehyde can be synthesized by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in the presence of sodium hydroxide .
Molecular Structure Analysis
The molecular structure of compounds derived from 4-bromophthalaldehyde has been investigated using various techniques. Single crystal X-ray diffraction (XRD) studies reveal that these compounds can crystallize in different systems, such as monoclinic, with various space groups . Vibrational spectroscopic studies, including FT-IR and FT-Raman, along with density functional theory (DFT) calculations, have been used to confirm the structures .
Chemical Reactions Analysis
4-Bromophthalaldehyde and its derivatives undergo various chemical reactions. For instance, the synthesized Schiff base monomers can be polymerized, and their electrochemical oxidation-reduction characteristics can be determined using cyclic voltammetry . The bromine atom in the compound also allows for further functionalization through reactions such as bromination, esterification, and the formation of hydrazone Schiff bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromophthalaldehyde derivatives have been characterized by different analytical techniques. Solubility tests, thermal analysis (TG-DTA, DSC), and size-exclusion chromatography (SEC) are used to determine the physical properties . The optical and electrochemical properties are investigated through UV-Vis measurements, fluorescence analyses, and cyclic voltammetry . The introduction of electron-donating groups has been shown to affect these properties significantly . Additionally, the synthesis of di-iso-octyl 4-bromophthalate from 4-bromophthalic anhydride has been optimized, and the product's structure confirmed through NMR analysis .
Scientific Research Applications
Field: Polymer Science
- Method : 4-Bromophthalaldehyde can be used in the synthesis of Poly(phthalaldehyde), a metastable stimuli-responsive polymer . The polymerization of o-phthalaldehyde, which can be substituted with a 4-bromo group, is usually carried out using living polymerization methods .
- Results : Poly(phthalaldehyde) has garnered significant attention due to its ease of synthesis and outstanding transient and mechanical properties . It has been exploited for a variety of applications including sensing, drug delivery, and EUV lithography .
Field: Photolithography
- Method : Researchers have found that polyphthalaldehydes bearing 4-bromo substitution exhibited higher thermal degradation temperatures than unsubstituted PPA, making them more suitable for photolithographic applications .
- Results : The 4-bromo substitution improves the thermal stability of the polymer, making it more suitable for use in photolithographic processes .
Field: Drug Delivery
- Method : PPA’s unique properties, such as its ease of synthesis and outstanding transient and mechanical properties, make it an excellent candidate for drug delivery systems .
- Results : The polymer can be designed to degrade and release drugs in response to specific stimuli, making it a promising material for targeted drug delivery .
Field: Sensing
- Method : PPA can be used in sensing applications due to its ability to depolymerize in response to specific stimuli .
- Results : This property allows the polymer to act as a sensor, changing its properties in response to environmental changes .
Field: Material Science
- Method : The unique properties of PPA, such as its ease of synthesis and outstanding transient and mechanical properties, make it an excellent candidate for the development of novel responsive materials .
- Results : The polymer can be designed to change its properties in response to specific stimuli, making it a promising material for the development of responsive materials .
Field: Chemical Synthesis
Safety And Hazards
The safety data sheet for 4-Bromophthalaldehyde indicates that it can cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective clothing and eye protection .
properties
IUPAC Name |
4-bromophthalaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHBLBWMMQBLFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80532238 | |
Record name | 4-Bromobenzene-1,2-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80532238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophthalaldehyde | |
CAS RN |
13209-32-0 | |
Record name | 4-Bromobenzene-1,2-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80532238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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